4-(Azetidin-2-yl)aniline
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Overview
Description
4-(Azetidin-2-yl)aniline is a chemical compound that features an azetidine ring attached to an aniline moiety. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds . The presence of the azetidine ring in this compound makes it an interesting subject for research in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 4-(Azetidin-2-yl)aniline, can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized via intramolecular amination of organoboronates, providing a versatile route to various azetidine derivatives .
Industrial Production Methods
Industrial production of azetidines often involves scalable methods such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts . This method allows for the preparation of azetidines bearing various substituents, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-2-yl)aniline undergoes several types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the azetidine ring to less strained nitrogen-containing heterocycles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Electrophilic aromatic substitution reactions often involve reagents such as halogens, nitrating agents, and sulfonating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can lead to the formation of azetidinones, while reduction can yield less strained nitrogen heterocycles. Substitution reactions on the aniline moiety can produce a variety of substituted anilines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(Azetidin-2-yl)aniline involves the interaction of the azetidine ring with various molecular targets. The ring strain in azetidines makes them highly reactive, allowing them to participate in a range of chemical reactions. The aniline moiety can interact with biological targets through hydrogen bonding and π-π interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity compared to azetidines.
Uniqueness
4-(Azetidin-2-yl)aniline is unique due to the combination of the azetidine ring and the aniline moiety. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H12N2 |
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Molecular Weight |
148.20 g/mol |
IUPAC Name |
4-(azetidin-2-yl)aniline |
InChI |
InChI=1S/C9H12N2/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9,11H,5-6,10H2 |
InChI Key |
AYKDLDBJFGJLRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC=C(C=C2)N |
Origin of Product |
United States |
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